mTOR inhibitor WYE-28

mTOR kinase inhibition Enzymatic IC50 ATP-competitive inhibitor

Potent mTOR/PI3Kα dual inhibitor (IC50 0.08 nM mTOR, 6 nM PI3Kα) for complete kinase blockade at sub-nM concentrations. Ideal for LNCaP signaling studies, SAR benchmark use, and ADME reference with defined 13 min microsomal t½. 75-fold selectivity profile enables precise mechanistic interrogation of mTOR-PI3K crosstalk.

Molecular Formula C30H34N8O5
Molecular Weight 586.6 g/mol
Cat. No. B163007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemTOR inhibitor WYE-28
Synonyms4-[6-[4-[[[[4-(hydroxymethyl)phenyl]amino]carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester
Molecular FormulaC30H34N8O5
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)CO)N6CCOCC6
InChIInChI=1S/C30H34N8O5/c1-42-30(41)37-12-10-24(11-13-37)38-28-25(18-31-38)27(36-14-16-43-17-15-36)34-26(35-28)21-4-8-23(9-5-21)33-29(40)32-22-6-2-20(19-39)3-7-22/h2-9,18,24,39H,10-17,19H2,1H3,(H2,32,33,40)
InChIKeyDLIGFKRUAOAIBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate (WYE-28): Chemical Class, Core Structure, and Kinase Inhibition Profile for Scientific Procurement


Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate, also known as WYE-28 or mTOR inhibitor WYE-28, is a member of the 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine class [1]. It is characterized by a central pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 1-(methoxycarbonyl)piperidin-4-yl group, at position 4 with a morpholin-4-yl group, and at position 6 with a 4-({[4-(hydroxymethyl)phenyl]carbamoyl}amino)phenyl group [2]. The compound functions as a potent, ATP-competitive, and selective inhibitor of mammalian target of rapamycin (mTOR) kinase, with reported sub-nanomolar enzymatic inhibitory activity . It also exhibits secondary inhibitory activity against the p110α isoform of phosphatidylinositol 3-kinase (PI3Kα) .

Why Generic Substitution of mTOR Inhibitors Cannot Be Assumed: The Case of Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate (WYE-28)


The pyrazolopyrimidine class of mTOR inhibitors exhibits extensive structural diversity at the 6-aryl, 1-substituent, and 4-substituent positions, directly impacting potency, selectivity profile, metabolic stability, and off-target liability [1]. In particular, the nature of the 6-arylureidophenyl appendage differentiates mixed mTOR/PI3K-α inhibitors from highly selective mTOR inhibitors, while the 1-carbamoylpiperidine modification can modulate cellular activity and pharmacokinetic properties [2]. Therefore, substituting WYE-28 with a structurally similar but distinct analog (e.g., WYE-687, WAY-600, or WYE-132) without quantitative confirmation of the intended biological effect can introduce significant variability in experimental outcomes, including differences in mTOR inhibitory potency spanning nearly two orders of magnitude, alterations in PI3K off-target engagement, and unpredictable cellular or in vivo behavior. The following evidence quantifies these critical differentiators to inform precise scientific selection.

Quantitative Differentiation Evidence for Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate (WYE-28) Against Closest Analogs


Sub-Nanomolar mTOR Enzymatic Potency: WYE-28 vs. WYE-687, WAY-600, and PP242

WYE-28 exhibits an mTOR enzymatic inhibitory concentration (IC50) of 0.08 nM in cell-free kinase assays, representing a sub-nanomolar potency that is approximately 87.5-fold lower (more potent) than WYE-687 (IC50 = 7 nM) , approximately 112.5-fold lower than WAY-600 (IC50 = 9 nM) , and 100-fold lower than PP242 (IC50 = 8 nM) . This quantitative potency differential is directly attributable to the specific 6-arylureidophenyl substitution and 1-carbamoylpiperidine modification present in WYE-28 [1].

mTOR kinase inhibition Enzymatic IC50 ATP-competitive inhibitor Pyrazolopyrimidine SAR

PI3Kα Off-Target Profile: Balanced Selectivity of WYE-28 vs. Ultra-Selective WYE-132 and Highly Selective Torin1

WYE-28 inhibits PI3Kα with an IC50 of 6 nM, yielding a 75-fold selectivity ratio for mTOR over PI3Kα . In contrast, WYE-132 demonstrates >5,000-fold selectivity versus PI3Ks (PI3Kα IC50 not explicitly reported, but selectivity ratio >5,000) , and Torin1 exhibits approximately 800-1,000-fold selectivity (mTOR IC50 ~2-4 nM, PI3Kα IC50 ~1.8-2.0 μM) . Thus, WYE-28 provides a balanced dual inhibition profile with measurable PI3Kα engagement, while WYE-132 and Torin1 act as highly selective mTOR inhibitors with minimal PI3K cross-reactivity.

PI3Kα selectivity Off-target activity Kinase profiling Therapeutic window

Cellular Growth Inhibition in LNCaP Prostate Cancer Cells: Sub-Nanomolar Antiproliferative Activity of WYE-28

WYE-28 inhibits cell growth in LNCaP human prostate cancer cells with an IC50 value of <1 nM . This cellular antiproliferative potency is consistent with its sub-nanomolar enzymatic activity against mTOR and distinguishes it from analogs that may exhibit biochemical potency but weaker cellular translation. For comparison, WAY-600 demonstrates antiproliferative IC50 values ranging from 0.6 to 2.5 μM across a panel of nine cancer cell lines , while WYE-687 shows dose-dependent inhibition of HL-60 cell survival in the 33–1000 nM range .

Cellular proliferation LNCaP cells Antiproliferative activity Cancer cell line panel

Metabolic Stability in Mouse Microsomes: Quantified Half-Life of WYE-28

In nude mouse liver microsomes, WYE-28 exhibits a metabolic half-life (T1/2) of 13 minutes . While this value indicates moderate microsomal stability, it is quantitatively defined and enables direct comparison with other pyrazolopyrimidine mTOR inhibitors where microsomal stability data are available. For instance, WYE-687 has been profiled in cellular and in vivo models, but specific microsomal T1/2 values are not uniformly reported in public domain sources [1]. The 13-minute half-life for WYE-28 provides a benchmark for researchers planning in vitro metabolic stability assessments or in vivo pharmacokinetic studies in rodent models.

Microsomal stability Half-life (T1/2) Metabolic clearance In vitro ADME

Structural Determinants of Differentiation: 6-Arylureidophenyl vs. 6-Alkylureidophenyl Substitution

WYE-28 contains a 6-arylureidophenyl group substituted at the 4-position of the arylureido moiety with a hydroxymethyl group, which confers potent mixed mTOR/PI3K-α inhibition with sub-nanomolar mTOR IC50 (0.08 nM) and moderate PI3Kα activity (IC50 = 6 nM) [1]. In contrast, analogs bearing 6-alkylureidophenyl appendages—such as those leading to compounds like WYE-687 (IC50 = 7 nM) —exhibit greater than 100-fold selectivity for mTOR over PI3K-α but with reduced absolute potency against mTOR. The 1-carbamoylpiperidine substitution further differentiates WYE-28 by enhancing cellular activity, as evidenced by its <1 nM antiproliferative IC50 in LNCaP cells .

Structure-activity relationship (SAR) 6-Aryl substitution Ureidophenyl group mTOR/PI3K selectivity

Recommended Scientific and Industrial Applications for Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate (WYE-28) Based on Quantitative Evidence


In Vitro mTOR Pathway Dissection Requiring Maximal Target Engagement at Low Concentrations

Given its sub-nanomolar mTOR IC50 (0.08 nM), WYE-28 is ideally suited for experiments requiring complete inhibition of mTOR kinase activity while minimizing compound concentration to avoid solubility constraints or vehicle-related artifacts . Applications include biochemical kinase assays, cellular signaling studies in LNCaP prostate cancer cells (where <1 nM antiproliferative activity is observed), and any experimental system where high potency enables robust pathway modulation with limited off-target accumulation.

Studies Investigating the Functional Consequences of Balanced mTOR and PI3Kα Dual Inhibition

WYE-28's 75-fold selectivity for mTOR over PI3Kα (IC50 = 6 nM) defines it as a balanced dual inhibitor, distinct from highly selective mTOR inhibitors like WYE-132 (>5,000-fold) . This profile makes WYE-28 particularly valuable for studies examining the interplay between mTOR and PI3K signaling, where simultaneous partial inhibition of both kinases is mechanistically informative. Conversely, it is less suitable for experiments requiring exclusive mTOR blockade without confounding PI3K pathway modulation.

SAR and Medicinal Chemistry Campaigns Focused on 6-Arylureidophenyl Optimization

As a representative of the 6-arylureidophenyl substituted pyrazolopyrimidine class, WYE-28 serves as a benchmark compound for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and cellular activity [1]. Its defined structural features—including the hydroxymethyl group on the arylureido moiety and the 1-methoxycarbonylpiperidine—provide a scaffold for comparative evaluation of novel analogs, particularly in medicinal chemistry programs seeking to balance mTOR potency with manageable PI3Kα off-target activity.

In Vitro Metabolic Stability Assessments and Pharmacokinetic Profiling in Rodent Models

With a quantified microsomal half-life of 13 minutes in nude mouse liver microsomes , WYE-28 provides a defined baseline for in vitro ADME studies and can be used as a reference compound when evaluating the metabolic stability of new pyrazolopyrimidine derivatives. Researchers conducting in vivo pharmacokinetic studies in mice should anticipate moderate clearance and plan dosing regimens accordingly; the compound's sub-nanomolar potency may partially compensate for its relatively short half-life in acute dosing paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for mTOR inhibitor WYE-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.